Viroallosecurinine
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Overview
Description
Viroallosecurinine is a bioactive alkaloid known for its complex structure and significant biological activities. It is a derivative of securinine, an indolizidine alkaloid, and is characterized by its unique spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of viroallosecurinine involves several steps, starting from menisdaurilide. A notable method includes a vinylogous Mannich reaction as a key transformation. This diastereoselective synthesis route has been reported to yield this compound in optically active forms . Another efficient synthetic strategy involves the use of tandem ring-closing metathesis (RCM) of the enyne .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings provide a foundation for potential scale-up. The use of robust and efficient reactions like RCM suggests that industrial production could be feasible with further optimization.
Chemical Reactions Analysis
Types of Reactions: Viroallosecurinine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered biological properties .
Scientific Research Applications
Viroallosecurinine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Its cytotoxic properties make it a valuable tool for investigating cellular responses to alkaloid exposure.
Mechanism of Action
The mechanism of action of viroallosecurinine involves several molecular targets and pathways:
Comparison with Similar Compounds
Viroallosecurinine is part of the securinine family of alkaloids, which includes several structurally related compounds:
Securinine: Known for its neuroprotective and antitumor properties.
Allosecurinine: Another derivative with similar biological activities.
Virosine A: Features an azabicyclo[2.2.2]octane core and exhibits potent bioactivities.
Uniqueness: this compound stands out due to its unique spirocyclic framework and its potent antibacterial and cytotoxic properties. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Viroallosecurinine is a naturally occurring alkaloid derived from the Securinega genus, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is structurally related to securinine, characterized by a complex indolizidine skeleton. The specific structural features contribute to its biological activity and pharmacological potential. The compound's molecular formula is C₁₃H₁₅N₃O, and it possesses a molecular weight of approximately 229.28 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) of less than 1 µg/mL against several bacterial strains, categorizing it as a very strong antibacterial agent . The spectrum of activity includes:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Inhibits growth in Candida species and filamentous fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | < 1 | Very Strong |
Streptococcus pneumoniae | < 1 | Very Strong |
Escherichia coli | < 1 | Very Strong |
Pseudomonas aeruginosa | < 1 | Very Strong |
Candida albicans | < 1 | Very Strong |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of the PI3K/AKT/mTOR signaling pathway : This pathway is crucial for cell survival and proliferation; its downregulation leads to increased apoptosis in cancer cells .
- Activation of oxidative stress pathways : this compound generates reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequent cell death.
- Inhibition of protein disulfide isomerase (PDI) : This inhibition disrupts cancer cell growth by affecting protein folding and stability .
Case Study: HL60 Cell Line
In a detailed study on the HL60 human leukemia cell line, this compound exhibited significant cytotoxic effects. The compound was shown to reduce cell viability significantly at concentrations as low as 1 µM, with a notable percentage of growth inhibition observed (up to 80%) compared to untreated controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : Induces apoptosis via mitochondrial pathways and ROS generation.
- Cell Cycle Arrest : Alters the progression of the cell cycle in cancer cells, leading to growth inhibition.
- Targeting Signaling Pathways : Modulates key signaling pathways involved in cancer progression.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1 |
InChI Key |
SWZMSZQQJRKFBP-DMDPSCGWSA-N |
SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Synonyms |
viro-securinine viroallosecurinine virosecurinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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